R(+)-3-(3-Hydroxyphenyl)-N-propylpiperidine hydrochloride, commonly referred to as R(+)-3PPP hydrochloride, is a chiral compound classified within the piperidine derivatives. This compound is notable for its pharmacological properties, particularly its interactions with various receptors in the central nervous system, making it a significant subject of study in neuropharmacology. The compound has been utilized in scientific research to understand its potential therapeutic effects and mechanisms of action.
R(+)-3PPP hydrochloride is derived from D-mandelic acid and racemic 3-piperidine amide. Its chemical structure is characterized by a piperidine ring substituted with a hydroxyphenyl group and a propyl chain. The compound's classification as a piperidine derivative places it among other compounds that exhibit diverse biological activities, including effects on dopamine receptors, which are crucial in various neurological processes.
The synthesis of R(+)-3PPP hydrochloride involves several key steps:
This multi-step synthesis requires careful control of reaction conditions to optimize yield and purity.
R(+)-3PPP hydrochloride can participate in several types of chemical reactions:
R(+)-3PPP hydrochloride primarily acts as a dopamine receptor agonist, particularly at the D2 receptor subtype. Its mechanism involves:
Research indicates that the compound's interaction with dopamine receptors may have implications for treating conditions such as Parkinson's disease or schizophrenia .
R(+)-3PPP hydrochloride has several applications in scientific research:
R(+)-3-(3-Hydroxyphenyl)-N-propylpiperidine hydrochloride (R(+)-3-PPP) functions as a stereoselective D2 dopamine receptor agonist. It binds to human D2 receptors with moderate affinity (Ki ≈ 150 nM) and demonstrates concentration-dependent stimulation of Gi/o protein signaling. This activity is quantified through [35S]GTPγS binding assays, where R(+)-3-PPP accelerates GTPγS dissociation kinetics by 40-60% compared to basal rates—a hallmark of G protein-coupled receptor (GPCR) activation [4] [6]. The compound stabilizes active-state conformations of D2 receptors, facilitating GDP/GTP exchange on Gα subunits. However, its efficacy is lower than full agonists like quinpirole, achieving only 50-70% of maximal GTPγS binding response even at saturating concentrations [4]. This partial agonism is functionally significant in neuronal contexts, where R(+)-3-PPP attenuates NMDA receptor-mediated calcium influx in cortical neurons by 35-40% through D2-dependent modulation of ionotropic signaling pathways [3].
Table 1: D2 Receptor Activation Parameters of R(+)-3-PPP
Parameter | Value | Experimental System |
---|---|---|
Ki (D2 binding) | 148 ± 22 nM | CHO-hD2L membranes |
[35S]GTPγS Efficacy | 52% vs. dopamine (100%) | Rat cortical neurons |
EC50 (GTPγS dissociation) | 0.8 μM | Human D2L receptors |
NMDA calcium flux inhibition | 38 ± 7% attenuation | Primary rat cortical cultures |
R(+)-3-PPP exhibits divergent binding profiles at D2 and D3 dopamine receptor subtypes. While it binds D2 receptors with low micromolar affinity (Ki = 1.2 μM), it shows 3-fold higher affinity for D3 receptors (Ki = 0.4 μM) in radioligand displacement assays using primate brain tissue [5] [6]. Despite this preferential binding, functional assays reveal paradoxical efficacy: R(+)-3-PPP acts as a partial agonist at D2 receptors (intrinsic activity = 0.6) but demonstrates near-full agonism at D3 receptors (intrinsic activity = 0.85) in cAMP inhibition assays [6]. This subtype selectivity is structurally determined by the receptor's third intracellular loop; chimeric D3/2 receptors demonstrate that replacing 12 amino acids in this region ablates R(+)-3-PPP's functional efficacy, confirming the critical role of receptor topology in ligand-directed signaling [6]. In vivo, this translates to preferential activation of mesolimbic D3 pathways, accounting for its self-administration in primate models [5].
Table 2: Dopamine Receptor Subtype Selectivity Profile
Receptor Subtype | Binding Ki (μM) | Functional Intrinsic Activity | Signaling Pathway |
---|---|---|---|
D2L | 1.20 ± 0.15 | 0.62 (Partial agonist) | Gi/o-cAMP inhibition |
D3 | 0.40 ± 0.08 | 0.85 (Near-full agonist) | Gi/o-cAMP inhibition |
D4 | >10 | Not active | N/A |
R(+)-3-PPP binds σ1 receptors with nanomolar affinity (IC50 = 25 nM) and functions as a potent antagonist, distinct from its dopamine receptor activity [1] [3]. This σ1 antagonism modulates glutamatergic signaling by attenuating NMDA-induced calcium influx in cortical neurons. Specifically, R(+)-3-PPP reduces sustained NMDA-evoked [Ca2+]i elevations by converting them to transient responses (duration decreased by 65%) without affecting peak amplitude [3]. Mechanistically, this occurs through σ1-mediated regulation of IP3 receptors on endoplasmic calcium stores. The compound also suppresses trans-ACPD (metabotropic glutamate receptor agonist)-induced calcium flux by 50%, indicating broad modulation of ionotropic and metabotropic glutamate pathways [3]. Unlike PCP-site NMDA antagonists, R(+)-3-PPP achieves this without binding to NMDA receptor channels (Ki > 10,000 nM at PCP sites), confirming σ1-specific effects [1].
Table 3: Effects on Glutamate Receptor-Mediated Calcium Signaling
Agonist Challenge | Calcium Response Modulation by R(+)-3-PPP | Putative Mechanism |
---|---|---|
NMDA (80 μM) | Sustained → transient conversion (65% reduction in duration) | σ1-dependent store regulation |
trans-ACPD (100 μM) | 50% reduction in transient responses | mGluR-IP3 pathway inhibition |
KCl (50 mM) | No significant effect | N/A |
Through σ1 receptor blockade, R(+)-3-PPP inhibits norepinephrine reuptake in presynaptic terminals (Ki = 180 nM) and reduces K+-evoked norepinephrine release by 40% in synaptosomal preparations [4]. This occurs independently of dopamine autoreceptor modulation. σ1 antagonism disrupts receptor-G protein coupling in noradrenergic neurons, evidenced by 30% reductions in GTPγS binding following R(+)-3-PPP treatment. In vitro, this translates to functional cross-talk between σ1 and α2-adrenergic receptors, where R(+)-3-PPP potentiates clonidine-induced inhibition of adenylyl cyclase by 25% [4]. Such interactions may contribute to the compound's neurophysiological effects, particularly in locus coeruleus projections regulating cortical arousal.
The R(+) and S(−) enantiomers of 3-PPP exhibit functionally opposed activities at dopaminergic synapses. R(+)-3-PPP serves as a balanced agonist at presynaptic D2 autoreceptors (inhibiting dopamine synthesis) and postsynaptic D2 receptors (activating downstream signaling) [7]. In contrast, S(−)-3-PPP (preclamol) acts as a selective autoreceptor agonist while functioning as a postsynaptic antagonist—a unique "functional dichotomy" [7]. Electrophysiological studies confirm this divergence: R(+)-3-PPP inhibits 65% of A10 dopaminergic neurons via somatodendritic autoreceptors while simultaneously exciting 70% of striatal neurons through postsynaptic D2 activation. Conversely, S(−)-3-PPP inhibits A10 neurons (88% inhibition) but antagonizes postsynaptic responses to quinpirole [5] [7]. This enantioselectivity arises from differential receptor conformation stabilization: R(+)-3-PPP favors Gi-coupled states, while S(−)-3-PPP stabilizes β-arrestin-biased conformations.
Table 4: Enantiomer-Specific Dopaminergic Activities
Pharmacological Activity | R(+)-3-PPP | S(−)-3-PPP (Preclamol) |
---|---|---|
Presynaptic autoreceptor activity | Agonist (EC50 = 110 nM) | Full agonist (EC50 = 55 nM) |
Postsynaptic receptor activity | Partial agonist (IA = 0.6) | Antagonist (Kb = 90 nM) |
Dopamine synthesis inhibition | 40-50% reduction | 70-80% reduction |
In vivo self-administration (primates) | Maintains self-administration | Not self-administered |
In nigrostriatal dopamine pathways, R(+)-3-PPP’s partial D2 agonism manifests as weak neuroprotective effects. Unlike full D2/D3 agonists (e.g., pramipexole), R(+)-3-PPP fails to protect against MPTP-induced dopaminergic toxicity in mice. MPTP reduces striatal dopamine by 80%, but R(+)-3-PPP pretreatment (10 mg/kg) shows no significant preservation of dopamine content [8]. Mechanistically, this aligns with its inability to block MPP+ uptake (IC50 > 100 μM vs. mazindol IC50 = 0.1 μM) or suppress MPP+-induced ROS generation in SH-SY5Y cells [8]. Furthermore, R(+)-3-PPP does not enhance glutathione synthesis—a key neuroprotective mechanism of other dopamine agonists. Its partial agonism generates insufficient antioxidant gene induction (e.g., <20% increase in GST expression vs. 200% with bromocriptine), explaining the lack of nigrostriatal protection [8].
Table 5: Comparison of Nigrostriatal Protective Mechanisms
Neuroprotective Mechanism | R(+)-3-PPP Effect | Protective Agonists (e.g., Bromocriptine) |
---|---|---|
MPP+ uptake inhibition | No effect (IC50 > 100 μM) | Significant inhibition (IC50 = 0.05–1 μM) |
Glutathione elevation | <10% increase | 70–200% increase |
SOD/Catalase induction | Not detected | 2–3 fold induction |
MPTP-induced dopamine depletion | No protection | 40–60% protection |
Comprehensive Compound Listing
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2